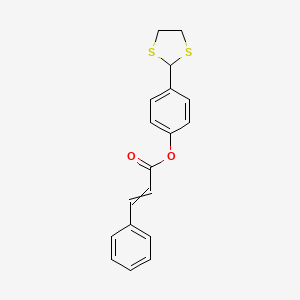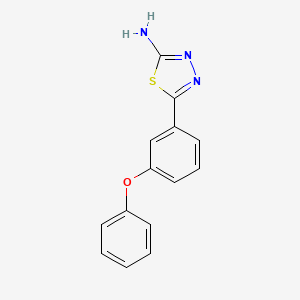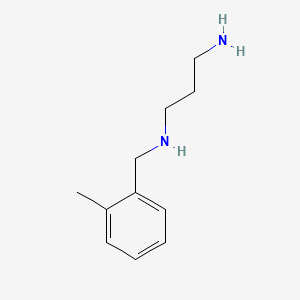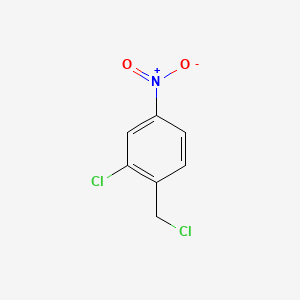![molecular formula C15H14O B1352090 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone CAS No. 76650-29-8](/img/structure/B1352090.png)
1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone
Vue d'ensemble
Description
“1-(3’-Methyl[1,1’-biphenyl]-4-yl)ethanone” is a chemical compound with the molecular formula C15H14O . It is also known as "Ethanone, 1-(3-methylphenyl)-" .
Molecular Structure Analysis
The molecular structure of “1-(3’-Methyl[1,1’-biphenyl]-4-yl)ethanone” consists of a biphenyl group where one of the phenyl rings has a methyl group at the 3’ position and an ethanone group at the 1’ position . The molecular weight of this compound is 210.27 g/mol .
Physical And Chemical Properties Analysis
“1-(3’-Methyl[1,1’-biphenyl]-4-yl)ethanone” is a solid, usually white crystal or powder . It has good solubility in organic solvents, such as ethanol, dimethylformamide, and dichloromethane . Its melting point is about 80-85 degrees Celsius .
Applications De Recherche Scientifique
Green Synthesis and Chemistry
- Microwave-Assisted Synthesis : The compound is utilized in microwave-assisted synthesis for environmentally friendly Suzuki reactions, specifically in synthesizing derivatives like 1-(4-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-yl)ethanone, highlighting its role in the development of eco-friendly chemical protocols (Soares, Fernandes, Chavarria, & Borges, 2015).
Spectroscopy and Photophysics
- Study of Fluorescence Properties : This compound has been studied for its edge-excitation red-shift in fluorescence within an ethanol solution, providing insights into solvent heterogeneity and photophysical properties (Ghoneim, 2001).
Anticancer Research
- Potential Anti-Breast Cancer Agents : Used as a building block in the synthesis of novel thiazolyl(hydrazonoethyl)thiazoles, showing promising activities against MCF-7 tumor cells, indicating its potential in anticancer drug development (Mahmoud et al., 2021).
Organic Chemistry and Material Science
- Photochemical Study in Organic Synthesis : Its derivatives, like 1,2-di(3′,4′-dimethoxyphenyl)ethanone, have been examined for photochemical reactivity, contributing to the understanding of organic synthesis mechanisms (Castellan et al., 1990).
- Chemoenzymatic Synthesis : Involved in the chemoenzymatic synthesis of various pharmaceutical intermediates, demonstrating its utility in creating complex organic molecules (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
Antioxidant Research
- QSAR-analysis in Antioxidant Research : A derivative was analyzed for antioxidant activities, providing a theoretical basis for designing new potential antioxidants (Drapak et al., 2019).
Metal-Organic Frameworks
- Construction of Novel Complexes : Plays a role in constructing metal–organic frameworks with diverse structures, contributing to material science and nanotechnology (Sun et al., 2010).
Corrosion Inhibition
- Corrosion Inhibition : A derivative, 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, was studied as a corrosion inhibitor for mild steel in hydrochloric acid, highlighting its applications in industrial chemistry (Jawad et al., 2020).
Antimicrobial Research
- Antimicrobial Properties : Investigated for antimicrobial activity, showing potential in the development of new antifungal and antibacterial agents (Castellano et al., 2003).
Psychopharmacology
- Antipsychotic Drug Development : Examined in the synthesis and pharmacological evaluation of potential antipsychotic drugs, contributing to mental health treatment research (Bhosale et al., 2014).
Propriétés
IUPAC Name |
1-[4-(3-methylphenyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-4-3-5-15(10-11)14-8-6-13(7-9-14)12(2)16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQLVQGSXLXPRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408465 | |
| Record name | 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone | |
CAS RN |
76650-29-8 | |
| Record name | 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B1352014.png)
![(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1352016.png)








![[4-(Trifluoromethyl)phenyl]acetamide](/img/structure/B1352057.png)

